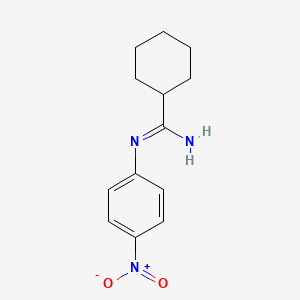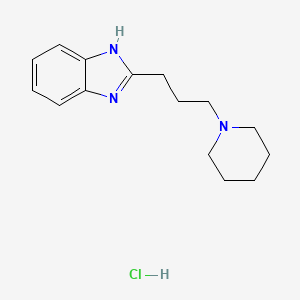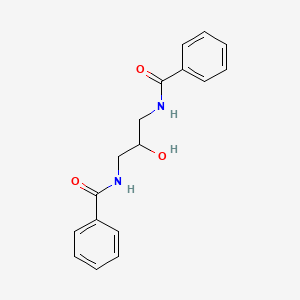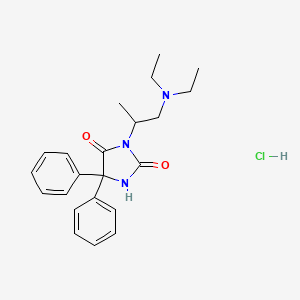![molecular formula C12H12O3 B14326265 2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol CAS No. 105878-39-5](/img/structure/B14326265.png)
2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol is an organic compound characterized by the presence of a naphthalene ring attached to an ethane-1,1-diol moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol typically involves the reaction of naphthol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of naphthol attacks the ethylene oxide, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The naphthalene ring can be reduced under specific conditions to form tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products
Oxidation: Formation of naphthalene-1,1-dione or naphthalene-1,1-dicarboxylic acid.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of esters or ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, while the diol moiety can form hydrogen bonds, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(2RS)-3-(Naphthalen-1-yloxy)propane-1,2-diol: Similar structure with an additional carbon in the alkyl chain.
2-(Naphthalen-1-yl)ethane-1-thiol: Contains a thiol group instead of a diol.
2-(Naphthalen-1-yl)acetonitrile: Contains a nitrile group instead of a diol.
Uniqueness
2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol is unique due to the presence of both a naphthalene ring and a diol moiety, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
105878-39-5 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-naphthalen-1-yloxyethane-1,1-diol |
InChI |
InChI=1S/C12H12O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2 |
Clave InChI |
FRMCYJSALQSOMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCC(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(1-Phenylethoxy)propan-2-yl]benzene](/img/structure/B14326184.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-](/img/structure/B14326186.png)
![3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione](/img/structure/B14326187.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine)](/img/structure/B14326191.png)
silanol](/img/structure/B14326192.png)
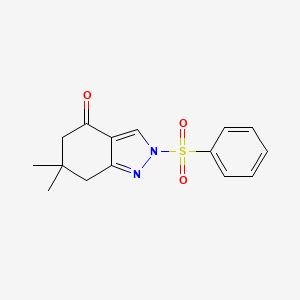


![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)
